molecular formula C11H10Cl2OS B13209277 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13209277
M. Wt: 261.2 g/mol
InChI Key: DDCULTRMGZROGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2,4-dichlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
  • 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
  • 2-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Uniqueness

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorophenylsulfanyl group imparts distinct properties compared to other similar compounds, making it valuable for specific research applications .

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-7-1-4-11(10(13)5-7)15-9-3-2-8(14)6-9/h1,4-5,9H,2-3,6H2

InChI Key

DDCULTRMGZROGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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